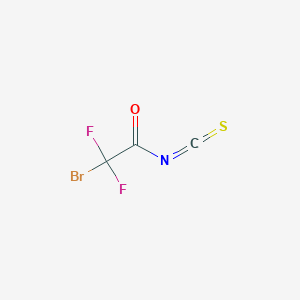![molecular formula C20H21ClIN5O4 B2429450 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine CAS No. 1000980-71-1](/img/structure/B2429450.png)
2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is a chemical compound with the CAS Number: 1000980-71-1 . It has a molecular weight of 557.78 and its IUPAC name is (3aR,4R,6R,6aR)-6-(2-chloro-6-((3-iodobenzyl)amino)-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol . It is a potent inhibitor of adenosine deaminase and exhibits anti-inflammatory and antitumor activity . Its use in research probes underexplored mechanisms that underlie various clinical conditions, and its therapeutic prospects extend to treating autoimmune disorders and cancers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)/t12-,14-,15-,18-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 642.5°C at 760 mmHg . The predicted density is 1.93±0.1 g/cm3 .Applications De Recherche Scientifique
Adenosine Receptor Selectivity
- A3 Receptor Selectivity : The compound shows selective agonism for the A3 adenosine receptor. 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, a related analogue, was found to be highly selective for A3 versus A1 and A2a receptors. This selectivity is crucial because it suggests potential therapeutic applications where specific activation of A3 receptors is desired (Kim et al., 1994).
Cellular and Molecular Effects
- Effects on Cell Proliferation : Studies involving analogues of this compound indicate a role in modulating cell proliferation. For instance, A3 receptor agonists, which include similar compounds, have been observed to protect cells from apoptosis induced by A3 antagonists (Yao et al., 1997).
- Role in Neuroprotection and Neurodegeneration : There's evidence suggesting that adenosine A3 receptor activation, which this compound could potentially influence, is involved in the viability of oligodendrocytes, which are crucial for myelination in the central nervous system. This could have implications in understanding neurodegenerative diseases (Gonzalez-Fernandez et al., 2014).
Chemical Interactions and Modifications
- Binding Affinities and Structural Analysis : Research on adenosine derivatives has shed light on how structural modifications, like those in 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine, can affect binding affinities and receptor selectivity. Such studies are foundational in understanding the pharmacological potential of these compounds (Jacobson et al., 1994).
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is adenosine deaminase . This enzyme plays a crucial role in purine metabolism by converting adenosine to inosine .
Mode of Action
2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine acts as a potent inhibitor of adenosine deaminase . By inhibiting this enzyme, the compound prevents the conversion of adenosine to inosine, thereby increasing the concentration of adenosine in the body .
Biochemical Pathways
The inhibition of adenosine deaminase affects the purine metabolism pathway . Increased levels of adenosine can influence various physiological processes, including inflammation and tumor growth .
Result of Action
The increase in adenosine levels due to the action of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine can lead to anti-inflammatory and antitumor effects . Adenosine has been shown to suppress the immune response and inhibit tumor cell proliferation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)/t12-,14-,15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKHUABYZBGHID-SCFUHWHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClIN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

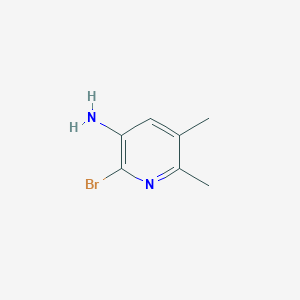
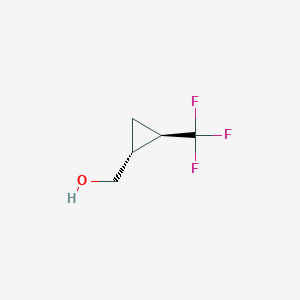
![1-(3,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2429370.png)
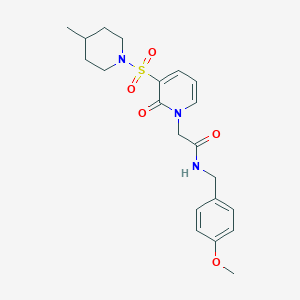
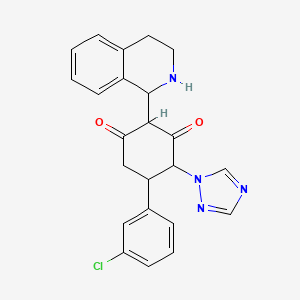
![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)
![N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2429376.png)
![Ethyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429378.png)

![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride](/img/structure/B2429385.png)
![N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2429386.png)
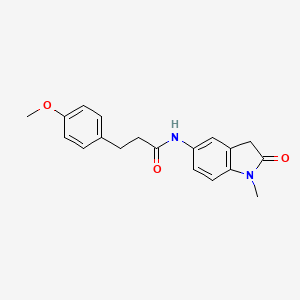
![N'-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2429389.png)
